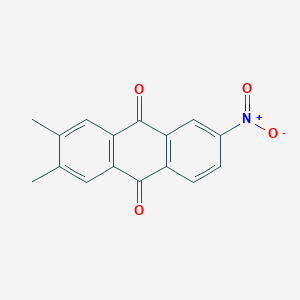
9,10-Anthracenedione, 2,3-dimethyl-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-nitroanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₁NO₄. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both nitro and methyl substituents on its anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6-nitroanthracene-9,10-dione typically involves the nitration of 2,3-dimethylanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of 2,3-dimethyl-6-nitroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Reduction: The major product formed is 2,3-dimethyl-6-aminoanthracene-9,10-dione.
Substitution: Depending on the substituent introduced, various derivatives of 2,3-dimethyl-6-nitroanthracene-9,10-dione can be synthesized
Scientific Research Applications
2,3-Dimethyl-6-nitroanthracene-9,10-dione has several scientific research applications, including:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its photophysical properties.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and dyes.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a precursor for pharmaceuticals.
Industry: It is used in the production of synthetic dyes and pigments .
Mechanism of Action
The mechanism of action of 2,3-dimethyl-6-nitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and anthracene moieties. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The anthracene core can participate in photophysical processes, making it useful in applications such as OLEDs and fluorescent probes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylanthracene-9,10-dione: Lacks the nitro group, resulting in different chemical reactivity and applications.
6-Nitroanthracene-9,10-dione: Lacks the methyl groups, affecting its physical and chemical properties.
2,3-Dimethyl-9,10-anthraquinone: Similar structure but without the nitro group, leading to different reactivity and uses.
Uniqueness
2,3-Dimethyl-6-nitroanthracene-9,10-dione is unique due to the presence of both nitro and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in materials science and organic synthesis .
Properties
CAS No. |
61415-71-2 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2,3-dimethyl-6-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO4/c1-8-5-12-13(6-9(8)2)16(19)14-7-10(17(20)21)3-4-11(14)15(12)18/h3-7H,1-2H3 |
InChI Key |
ZBDPHYARCLRGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















